(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid

Catalog No.
S004474
CAS No.
227619-65-0
M.F
C6H8N2O4
M. Wt
172.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]...

CAS Number

227619-65-0

Product Name

(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid

IUPAC Name

(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

InChI

InChI=1S/C6H8N2O4/c9-5-2-1-7-3(6(10)11)4(2)12-8-5/h2-4,7H,1H2,(H,8,9)(H,10,11)/t2-,3-,4-/m0/s1

InChI Key

IOOKKDXVJPSSSC-HZLVTQRSSA-N

SMILES

C1C2C(C(N1)C(=O)O)ONC2=O

Synonyms

(±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-6-carboxylic acid

Canonical SMILES

C1C2C(C(N1)C(=O)O)ONC2=O

Isomeric SMILES

C1[C@H]2[C@@H]([C@H](N1)C(=O)O)ONC2=O

Description

Potent, non-competitive excitatory amino acid transporter (EAAT) blocker. Preferentially inhibits glutamate-induced [3H]D-aspartate release (IC50 = 1.2 μM) rather than [3H]L-glutamate uptake (IC50 = 16.9 μM). Moderately selective; displays no affinity for NMDA and metabotropic glutamate receptors, and low affinity for AMPA and kainate receptors (IC50 values are 35 and 45 μM respectively).

XLogP3

-3.9

Wikipedia

(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid

Dates

Modify: 2023-07-15

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